N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide
Description
N-[5-(1H-Benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core fused with a tetrazole ring and a pyridine moiety. The carboxamide group at position 6 is linked via a pentyl chain to a benzimidazole substituent.
Properties
Molecular Formula |
C18H19N7O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H19N7O/c26-18(13-9-10-17-22-23-24-25(17)12-13)19-11-5-1-2-8-16-20-14-6-3-4-7-15(14)21-16/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,19,26)(H,20,21) |
InChI Key |
GYLLIBIVKHHRFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Tetrazolo[1,5-a]pyridine Core Synthesis
The tetrazolo[1,5-a]pyridine scaffold is typically constructed via cyclization reactions. A one-pot three-component approach, as demonstrated by Nature Communications (2021), employs benzaldehyde derivatives, 1H-tetrazole-5-amine, and cyanoacetyl indole in the presence of a hexamethylenetetramine (HMTA)-based ionic liquid/MIL-101(Cr) catalyst. This method achieves yields of 85–92% under mild conditions (60°C, 4–6 hours) (Table 1).
Table 1: Optimization of Tetrazolo[1,5-a]pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HMTA/MIL-101(Cr) | Ethanol | 60 | 85–92 |
| Conventional acid/base | DMF | 100 | 65–75 |
Alternative routes involve nitration followed by reduction-cyclization. For example, nitro precursors are reduced using Fe-acetic acid systems, as described in WO2013150545A2, which avoids catalyst poisoning common in Pd/C-mediated hydrogenation.
Benzimidazole Moiety Preparation
The 1H-benzimidazol-2-yl group is synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. A patent by WO2012077136A2 details the use of 4-(methylamino)-3-nitrobenzoic acid, which undergoes acid chloride formation (thionyl chloride) and subsequent coupling with ethyl 3-(pyridin-2-ylamino)propanoate. Catalytic reduction (Fe-HCl) yields the diamine intermediate, followed by cyclization to form the benzimidazole core.
Key Reaction Parameters:
-
Reduction: Fe-HCl in THF/water (room temperature, 12 hours) achieves >90% conversion.
-
Cyclization: N,N-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) facilitates ring closure at 60°C.
Assembly of the Pentyl Linker and Final Coupling
Alkylation of Benzimidazole
The pentyl chain is introduced via nucleophilic substitution. In PMC7421780, 2,6-bis(halogenomethyl)pyridine reacts with benzimidazole derivatives in THF, yielding N-alkylated intermediates. For the target compound, 5-(1H-benzimidazol-2-yl)pentan-1-amine is synthesized by treating benzimidazole with 1-bromo-5-chloropentane in the presence of K₂CO₃ (yield: 78%).
Amide Bond Formation
Coupling the pentyl-linked benzimidazole to the tetrazolo[1,5-a]pyridine-6-carboxylic acid is achieved using carbodiimides. WO2013150545A2 reports EDCl/HOBt-mediated amidation in dichloromethane (DCM), with yields exceeding 80%. Critical factors include:
-
Molar ratio: 1.2 equivalents of EDCl relative to the carboxylic acid.
-
Temperature: 0°C to room temperature to minimize side reactions.
Purification and Characterization
Crystallization Techniques
Crystalline purity is attained via solvent-antisolvent systems. WO2012077136A2 describes using ethanol/water (3:1 v/v) for recrystallization, yielding >99% purity. Differential Scanning Calorimetry (DSC) confirms a single endotherm at 203.5°C, indicative of a homogeneous phase.
Analytical Validation
-
HPLC: Reverse-phase C18 columns (ACN/water gradient) confirm >98% purity.
-
Mass Spectrometry: ESI-MS ([M+H]⁺ = 313.35) aligns with theoretical molecular weight.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Steps
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Tetrazolo Core Yield | 78% | 92% |
| Benzimidazole Purity | 95% | 89% |
| Overall Yield | 62% | 68% |
Method B’s HMTA/MIL-101(Cr) catalyst offers superior yields but requires specialized catalysts. Method A’s Fe-mediated reduction is scalable but necessitates rigorous pH control.
Chemical Reactions Analysis
N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or tetrazolo[1,5-a]pyridine rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide, as effective inhibitors against viruses such as Hepatitis C Virus (HCV). The compound's structural features may enhance its interaction with viral proteins, leading to significant antiviral effects. For instance, the EC50 values of similar compounds have shown potent inhibitory effects on HCV replication, suggesting that derivatives of this class could be developed as therapeutic agents against viral infections .
Anti-inflammatory Properties
Compounds containing the benzimidazole moiety have been associated with anti-inflammatory activities. This compound may exhibit similar properties by inhibiting pathways associated with inflammation. Case studies demonstrate that related compounds significantly reduce edema and pain in animal models, indicating a potential for development into anti-inflammatory medications .
Antioxidant Effects
The antioxidant properties of benzimidazole derivatives are well-documented. Research suggests that this compound may protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. This could be particularly beneficial in conditions characterized by oxidative damage, such as neurodegenerative diseases .
Potential Therapeutic Applications
The therapeutic landscape for this compound includes:
Cancer Therapy
Emerging evidence suggests that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism likely involves interference with cancer cell signaling pathways, making it a candidate for further investigation in oncology .
Neurological Disorders
Given its antioxidant properties, this compound could be explored for neuroprotective effects in conditions like Alzheimer's disease and Parkinson's disease. Studies indicate that reducing oxidative stress can mitigate neuronal damage and improve cognitive function.
Case Studies and Research Findings
Several case studies illustrate the efficacy of compounds related to this compound:
- Study on Antiviral Activity : A recent publication demonstrated that derivatives exhibited EC50 values as low as 0.028 nM against HCV, indicating strong antiviral potential.
- Anti-inflammatory Research : In a controlled trial involving animal models, a related compound showed a reduction in inflammation markers by up to 97% compared to standard treatments.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The tetrazolo[1,5-a]pyridine ring may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the inhibition of key enzymes and pathways, resulting in the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 2: Reported Properties and Activities of Analogues
Analysis:
- Synthetic Accessibility : highlights iodine-catalyzed MCRs as scalable for tetrazolo-pyrimidines, suggesting the target compound’s synthesis could benefit from similar catalysis. However, the benzimidazole substituent may complicate reactivity.
- Bioactivity: While the target compound’s activity is unreported, analogues with carboxamide groups () show antimicrobial effects.
- Physicochemical Properties : The target compound’s higher molecular weight (415 g/mol) and carboxamide group may enhance solubility and target binding compared to ester-containing analogues ().
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a unique structure that includes:
- Benzimidazole moiety : Known for its broad biological activity.
- Pentyl chain : Enhances lipophilicity.
- Tetrazolo[1,5-a]pyridine core : Implicated in various biological interactions.
Its molecular formula is with a molecular weight of approximately 349.4 g/mol .
This compound exhibits biological activity primarily through:
- Enzyme inhibition : It modulates the activity of specific enzymes linked to various diseases.
- Receptor interactions : The compound may interact with receptors involved in cancer and metabolic disorders .
Biological Activities
Research indicates that this compound has potential applications in several therapeutic areas:
1. Anticancer Activity
Studies have shown that derivatives of benzimidazole, including this compound, can exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines, including leukemia and melanoma .
2. Antimicrobial Properties
This compound has also been evaluated for its antibacterial activity. Similar benzimidazole derivatives have shown Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria .
3. Antiparasitic Activity
The compound's structural features suggest potential antiparasitic properties. Related benzimidazole derivatives have been found effective against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values in the nanomolar range .
Comparative Analysis of Related Compounds
The following table summarizes some compounds structurally similar to this compound and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide | Indole instead of benzimidazole | Potential anti-cancer properties |
| N-(2-methoxyethyl)-benzimidazole derivative | Different alkyl substitution | Enhanced solubility |
| N-(5-cyanobenzimidazol-2-yl) derivative | Cyanide group addition | Increased reactivity |
This comparison highlights how slight modifications can lead to significant differences in biological activity and therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds similar to this compound:
Study 1: Anticancer Activity
A study investigating the anticancer effects of benzimidazole derivatives found that certain compounds could inhibit cell proliferation in multiple cancer cell lines at concentrations as low as . These findings suggest that structural modifications can enhance potency against specific cancer types .
Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of benzimidazole derivatives showed promising results against standard bacterial strains. The most effective compounds had MIC values comparable to established antibiotics like ampicillin .
Q & A
Q. What are the optimized synthetic routes for N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation to form the tetrazolo[1,5-a]pyridine core, followed by functionalization with benzimidazole via alkylation or amide coupling. Key steps include:
- Core Formation : Cyclocondensation of 5-aminotetrazole with β-ketoesters under reflux in acetic acid, optimized for regioselectivity using ionic liquids or water as eco-friendly solvents .
- Benzimidazole Attachment : Alkylation of the pentyl linker using Mitsunobu conditions or nucleophilic substitution, with yields sensitive to solvent polarity (e.g., DMF vs. THF) and temperature .
Q. Table 1: Synthetic Optimization Parameters
| Step | Key Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Tetrazole core | 5-aminotetrazole, β-ketoester | Acetic acid | 62–70 | |
| Benzimidazole coupling | 1H-benzimidazole-2-pentanol, DCC | DMF | 55–65 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR resolve benzimidazole (δ 7.2–8.1 ppm) and tetrazole (δ 8.5–9.0 ppm) protons, with HMBC confirming connectivity .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is critical for refining crystal structures, particularly to resolve azide-tetrazole equilibria observed in solid-state studies .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 406.18 [M+H]) and fragmentation patterns .
Q. How is initial bioactivity screening conducted for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Dose-response curves (IC) against kinases or proteases, using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with comparative analysis against controls (e.g., doxorubicin) .
- Structural-Activity Relationships (SAR) : Modifications to the pentyl linker or benzimidazole substituents to assess potency changes .
Advanced Research Questions
Q. How does the azide-tetrazole equilibrium impact the compound’s stability and bioactivity?
Methodological Answer:
- Equilibrium Analysis : NMR (in DMSO-d) and DFT calculations reveal substituent-dependent equilibria. Electron-withdrawing groups stabilize the tetrazole form (ΔG ≈ 2.84 kcal/mol) .
- Biological Implications : The tetrazole form may enhance binding to hydrophobic enzyme pockets, while the azide form could react with thiols, complicating pharmacokinetics .
Q. Table 2: Substituent Effects on Azide-Tetrazole Equilibrium
| Substituent | Solvent | Dominant Form | Stability (kcal/mol) |
|---|---|---|---|
| -CH | DMSO | Tetrazole | 2.84 |
| -CF | CDCl | Azide | 1.12 |
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., PARP-1), prioritizing derivatives with optimized π-π stacking (benzimidazole) and hydrogen bonding (tetrazole) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, identifying critical residues for mutagenesis validation .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., primary vs. immortalized).
- Orthogonal Validation : Confirm hits using SPR (binding affinity) and CRISPR-mediated target knockout .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition .
Q. What strategies mitigate synthetic byproducts during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, minimizing over-alkylation byproducts .
- Purification : Reverse-phase HPLC (C18 column, 70:30 MeCN/HO) isolates the target compound from regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
